4-(2-Dimethylamino-ethyl)-aniline dihydrochloride

Description

BenchChem offers high-quality 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[2-(dimethylamino)ethyl]aniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.2ClH/c1-12(2)8-7-9-3-5-10(11)6-4-9;;/h3-6H,7-8,11H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZGPPLHJDNZCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CC=C(C=C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696063 | |

| Record name | 4-[2-(Dimethylamino)ethyl]aniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180080-29-9 | |

| Record name | 4-[2-(Dimethylamino)ethyl]aniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 180080-29-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(2-Dimethylamino-ethyl)-aniline dihydrochloride physical properties

An In-depth Technical Guide to the Physical Properties of 4-(2-Dimethylamino-ethyl)-aniline Dihydrochloride

Introduction

4-(2-Dimethylamino-ethyl)-aniline dihydrochloride is a diamine salt of significant interest in synthetic and medicinal chemistry. It serves as a versatile building block and intermediate in the creation of more complex molecules, including pharmaceutical agents and research probes.[1] Understanding its physical properties is paramount for its effective handling, characterization, reaction optimization, and formulation. This guide provides a detailed examination of these properties, moving beyond simple data recitation to explain the underlying chemical principles that govern the compound's behavior. As a dihydrochloride salt, its characteristics, particularly solubility and melting point, differ substantially from its free base form, 4-(2-Dimethylamino-ethyl)-aniline. This distinction is critical for researchers in its practical application.

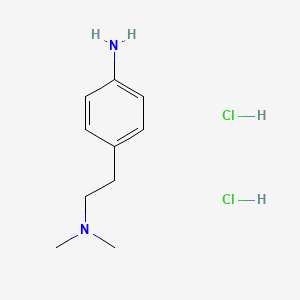

Chemical Identity and Structure

The structural foundation of this molecule is an aniline ring substituted at the para-position with a dimethylamino-ethyl side chain. The dihydrochloride salt is formed by the protonation of the two nitrogen atoms—the primary aromatic amine and the tertiary aliphatic amine—by two equivalents of hydrochloric acid. This conversion from a relatively nonpolar free base to a polar salt drastically alters its physical properties.

-

IUPAC Name: 4-[2-(dimethylamino)ethyl]aniline dihydrochloride

-

Molecular Formula: C₁₀H₁₈Cl₂N₂[3]

Below is a diagram illustrating the formation of the dihydrochloride salt from its free base.

Sources

4-(2-Dimethylamino-ethyl)-aniline dihydrochloride chemical structure and IUPAC name

An In-depth Technical Guide to 4-(2-Dimethylamino-ethyl)-aniline Dihydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride, a significant chemical intermediate in modern synthetic chemistry. The document delineates its chemical identity, including its structure and IUPAC nomenclature, and details its physicochemical properties. We explore a validated synthetic pathway, present expected spectroscopic data for characterization, and discuss its critical applications, particularly as a building block in the pharmaceutical industry. Furthermore, this guide offers an in-depth analysis of its biological activities and concludes with essential safety, handling, and storage protocols to ensure its proper use in a research and development setting. This document is intended for researchers, chemists, and professionals in drug development who require a thorough understanding of this versatile compound.

Chemical Identity and Properties

4-(2-Dimethylamino-ethyl)-aniline, in its dihydrochloride salt form, is a stable, water-soluble compound essential for various synthetic applications. The free base is an organic compound featuring a primary aniline amine and a tertiary dimethylamino group linked by an ethyl bridge.[1] The dihydrochloride salt enhances the compound's stability and solubility in aqueous media, making it more practical for many laboratory applications.[1]

Chemical Structure and IUPAC Name

-

Chemical Structure (Free Base):

Figure 1: 2D Structure of 4-(2-Dimethylamino-ethyl)-aniline

Figure 1: 2D Structure of 4-(2-Dimethylamino-ethyl)-aniline -

IUPAC Name (Free Base): 4-[2-(dimethylamino)ethyl]aniline[2][]

-

IUPAC Name (Dihydrochloride Salt): 4-[2-(dimethylamino)ethyl]aniline;dihydrochloride[4]

Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 180080-29-9 (Dihydrochloride) 5636-52-2 (Free Base) | [4][5][6][7],[2][8][9][10] |

| Molecular Formula | C₁₀H₁₈Cl₂N₂ (Dihydrochloride) C₁₀H₁₆N₂ (Free Base) | [5],[9] |

| Molecular Weight | 237.17 g/mol (Dihydrochloride) 164.25 g/mol (Free Base) | [4],[8][9] |

| PubChem CID | 53407838 (Dihydrochloride) 14939861 (Free Base) | [4],[11] |

| InChI Key | XPKKPVBDOPPWJU-UHFFFAOYSA-N (Free Base) | [2][] |

| Canonical SMILES | CN(C)CCC1=CC=C(C=C1)N.Cl.Cl (Dihydrochloride) CN(C)CCC1=CC=C(C=C1)N (Free Base) | [2] |

Physicochemical Properties

The free base, 4-(2-Dimethylamino-ethyl)-aniline, is typically a colorless to pale yellow liquid at room temperature with a characteristic amine-like odor.[1] Its dihydrochloride salt is generally a solid.

| Property | Value (for Free Base) | Source(s) |

| Physical State | Colorless to pale yellow liquid | [1] |

| Boiling Point | 275.8 °C at 760 mmHg | [] |

| Density | 1.002 g/cm³ | [] |

| Topological Polar Surface Area | 29.3 Ų | [][11] |

| XLogP3 | 0.8 | [] |

Synthesis and Manufacturing

The synthesis of 4-(2-Dimethylamino-ethyl)-aniline is most commonly achieved through the catalytic hydrogenation of its nitro precursor, N,N-dimethyl-2-(4-nitrophenyl)ethanamine. This method is efficient and yields a high purity product.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis process.

Caption: A typical workflow for the synthesis of 4-(2-Dimethylamino-ethyl)-aniline.

Detailed Experimental Protocol

This protocol is based on established literature procedures for the reduction of an aromatic nitro group.[8]

-

Reactor Setup: Charge a suitable hydrogenation vessel with N,N-dimethyl-2-(4-nitrophenyl)ethanamine (1 equivalent) and Methanol (approx. 90 mL per gram of starting material).

-

Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add 10% Palladium on Carbon (Pd/C) catalyst. The catalyst loading is typically around 18% by weight relative to the starting material. The use of a palladium catalyst is crucial as it is highly effective for the chemoselective reduction of nitro groups in the presence of other functional groups.

-

Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the reactor to 45 psi with hydrogen and stir the mixture vigorously for 16 hours at ambient temperature.

-

Reaction Monitoring: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the complete consumption of the starting material.

-

Catalyst Removal: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. This step must be performed with caution as the catalyst can be pyrophoric.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the methanol.

-

Product Isolation: The resulting residue is the desired product, 4-(2-Dimethylamino-ethyl)-aniline, which can be further purified if necessary. The yield for this reaction is typically high, often around 86%.[8]

-

Salt Formation (Optional): To prepare the dihydrochloride salt, dissolve the free base in a suitable solvent (e.g., isopropanol) and treat with a stoichiometric amount of hydrochloric acid. The salt will precipitate and can be collected by filtration.

Spectroscopic Analysis and Characterization

Structural confirmation of 4-(2-Dimethylamino-ethyl)-aniline is typically achieved using a combination of mass spectrometry, NMR, and IR spectroscopy.

| Technique | Expected Observations |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) peak at m/z 164. Key fragmentation includes a prominent peak at m/z 58, corresponding to the stable [CH₂=N(CH₃)₂]⁺ immonium ion from alpha-cleavage, and a fragment at m/z 106 from the loss of the dimethylamino group.[1] |

| ¹H NMR (CDCl₃, 300 MHz) | Aromatic protons (AA'BB' system) around δ 6.6-7.0 ppm. Methylene protons adjacent to the aromatic ring (Ar-CH₂) around δ 2.7 ppm. Methylene protons adjacent to the nitrogen (-CH₂-N) around δ 2.4 ppm. Methyl protons of the N(CH₃)₂ group as a singlet around δ 2.2 ppm. A broad singlet for the aniline NH₂ protons.[8] |

| ¹³C NMR | Aromatic carbons between δ 115-145 ppm. Methylene carbons between δ 30-60 ppm. Methyl carbons around δ 45 ppm. |

| IR Spectroscopy | N-H stretching of the primary amine (aniline) as two bands in the 3350-3450 cm⁻¹ region. Aromatic C-H stretching just above 3000 cm⁻¹. Aliphatic C-H stretching just below 3000 cm⁻¹. C-N stretching bands in the 1250-1350 cm⁻¹ region. |

Applications in Research and Drug Development

4-(2-Dimethylamino-ethyl)-aniline is a valuable building block due to its two reactive amine sites, which can be functionalized selectively.

Role in Pharmaceutical Synthesis

The primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals.[1][2] Aniline and its derivatives are foundational in creating a wide range of drugs, including antibiotics and analgesics.[12] This specific molecule is notably used in the synthesis of Omisertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer treatment.[1]

Biological Activity

Beyond its role as a synthetic intermediate, 4-(2-Dimethylamino-ethyl)-aniline has been investigated for its own biological properties. Studies have shown it can act as an inhibitor of the Eag1 (Ether-à-go-go-1) potassium ion channel.[1] Since this channel is often overexpressed in cancer cells, its inhibition can trigger apoptosis (programmed cell death), suggesting potential therapeutic applications in oncology.[1]

Other Industrial Applications

The compound also finds use in other areas of chemistry:

-

Dyes and Pigments: Its chemical structure is suitable for modification to create various dyes.[1][2]

-

Polymer Chemistry: It can act as a curing agent or crosslinker in the formulation of specialty polymers.[1][2]

Application Pathways Diagram

Caption: Key application pathways for 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride.

Safety, Handling, and Storage

Proper handling of 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride is critical to ensure laboratory safety. The following information is synthesized from multiple safety data sheets.

Hazard Identification

-

Toxicity: May be harmful if swallowed or inhaled.[13][14] Causes skin and serious eye irritation.[15]

-

Reactivity: May react with strong oxidizing agents, strong bases, and some metals.[1][13]

-

Environmental: May be toxic to aquatic life with long-lasting effects.[14] Do not let the product enter drains or surface water.[14][15][16]

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[13][14]

-

Eye Protection: Wear appropriate chemical safety goggles or a face shield (OSHA 29 CFR 1910.133 or European Standard EN166).[13]

-

Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[13]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for particulates.[13][16]

-

General Hygiene: Avoid breathing dust, mist, or vapors.[13][15] Do not get in eyes, on skin, or on clothing.[14] Wash hands thoroughly after handling.[15]

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[14][16]

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[14][16]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[14][15][16]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[14][16]

Storage

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[14]

-

The dihydrochloride salt can be hygroscopic; store accordingly.[14]

Conclusion

4-(2-Dimethylamino-ethyl)-aniline dihydrochloride is a compound of significant utility, bridging the gap between basic chemical feedstocks and complex, high-value molecules. Its well-defined synthesis, predictable reactivity, and crucial role as a precursor to life-saving pharmaceuticals like Omisertinib underscore its importance in the field of medicinal chemistry. Furthermore, its inherent biological activity as an ion channel modulator opens avenues for new therapeutic research. A thorough understanding of its properties and adherence to strict safety protocols are paramount for harnessing its full potential in a research and drug development environment.

References

-

Thermo Fisher Scientific. (2009, September 22). Safety Data Sheet. Available at: [Link]

-

Es-chemsynthesis. (2023, May 4). DIHIDROCLORURO DE 4- (2-DIMETILAMINO-ETIL) -ANILINA 180080-29-9 wiki. Available at: [Link]

-

ResearchGate. Synthesis route of the studied compounds. Available at: [Link]

-

Chemsigma. 4-(2-DIMETHYLAMINO-ETHYL)-ANILINE DIHYDROCHLORIDE [180080-29-9]. Available at: [Link]

-

PubChem. 4-[2-(Methylamino)ethyl]aniline. Available at: [Link]

-

SpectraBase. N,N-Dimethyl-4-aminophenol AC. Available at: [Link]

-

Pharma Innovation. CAS 5636-52-2 4-(2-Dimethylamino-ethyl)-aniline. Available at: [Link]

-

ResearchGate. NMR spectrum of reagent (4-amino-N,N-dimethylaniline). Available at: [Link]

-

NIST WebBook. Benzenamine, N,N-dimethyl-. Available at: [Link]

-

Bloom Tech. (2025, February 17). Can Aniline Be Used In Drug Development?. Available at: [Link]

-

PubChem. 2-(2-(Dimethylamino)ethyl)aniline. Available at: [Link]

-

NIST WebBook. Ethanamine, N,N-dimethyl-. Available at: [Link]

Sources

- 1. Buy 4-[2-(Dimethylamino)ethyl]aniline | 5636-52-2 [smolecule.com]

- 2. jk-sci.com [jk-sci.com]

- 4. guidechem.com [guidechem.com]

- 5. 4-(2-DIMETHYLAMINO-ETHYL)-ANILINE DIHYDROCHLORIDE | 180080-29-9 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. 4-(2-DIMETHYLAMINO-ETHYL)-ANILINE DIHYDROCHLORIDE [180080-29-9] | Chemsigma [chemsigma.com]

- 8. 4-(2-DIMETHYLAMINO-ETHYL)-ANILINE synthesis - chemicalbook [chemicalbook.com]

- 9. 4-(2-DIMETHYLAMINO-ETHYL)-ANILINE | 5636-52-2 [chemicalbook.com]

- 10. alfa-chemclinix.com [alfa-chemclinix.com]

- 11. Page loading... [wap.guidechem.com]

- 12. bloomtechz.com [bloomtechz.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. capotchem.cn [capotchem.cn]

4-(2-Dimethylamino-ethyl)-aniline dihydrochloride solubility in organic solvents

An In-depth Technical Guide to the Solubility of 4-(2-Dimethylamino-ethyl)-aniline Dihydrochloride in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond a simple data sheet. It delves into the fundamental physicochemical principles governing the solubility of this dihydrochloride salt, offers a predictive framework for its behavior in various organic solvents, and provides a robust experimental protocol for empirical validation.

Introduction: The Critical Role of Solubility

4-(2-Dimethylamino-ethyl)-aniline is a key intermediate in the synthesis of a range of molecules, including pharmaceuticals, dyes, and specialized polymers.[1] In many applications, the compound is handled as its dihydrochloride salt to enhance stability and aqueous solubility.[2] However, for synthetic transformations, purification, and formulation in non-aqueous systems, a thorough understanding of its solubility in organic solvents is paramount.

This guide addresses the notable absence of consolidated quantitative solubility data in public literature by establishing a theoretical framework grounded in physical chemistry. By understanding the "why" behind the solubility, researchers can make informed decisions on solvent selection for reaction media, crystallization, and analytical method development.

Molecular Structures

The conversion of the free amine to its dihydrochloride salt dramatically alters its physical properties, most notably its polarity and intermolecular forces. This transformation is the cornerstone of its solubility profile.

Caption: Chemical structures of the free amine and its dihydrochloride salt.

Physicochemical Properties & Their Influence on Solubility

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For an ionic salt like 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride, the high lattice energy of the crystal must be overcome by strong solute-solvent interactions.

| Property | 4-(2-Dimethylamino-ethyl)-aniline (Free Amine) | 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride (Predicted) | Rationale for Dihydrochloride Properties |

| Molecular Formula | C₁₀H₁₆N₂[3] | C₁₀H₁₈Cl₂N₂ | Addition of two HCl molecules. |

| Molecular Weight | 164.25 g/mol [3] | 237.17 g/mol | MW of free base + 2 * MW of HCl. |

| Appearance | Colorless to pale yellow liquid[2] | White to off-white crystalline solid. | Salt formation typically yields solid, crystalline materials. |

| Polarity | Moderately polar | Highly polar, ionic | The presence of two formal positive charges on the nitrogen atoms and two chloride counter-ions creates a high-polarity ionic compound.[4] |

| pKa (Estimated) | pKa₁ (~4.5-5.0 for Ar-NH₂) pKa₂ (~9.5-10.5 for R-N(CH₃)₂) | pKa₁ (<2) pKa₂ (~9.5-10.5) | The anilinic nitrogen becomes significantly less basic upon protonation of the dimethylamino group. The tertiary amine pKa is typical for alkylamines. |

| Dominant Intermolecular Forces | Hydrogen bonding, dipole-dipole | Ion-dipole, hydrogen bonding | As an ionic salt, the primary forces governing its interaction with polar solvents will be strong ion-dipole interactions.[5] |

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is the guiding concept.[5] 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride is a highly polar, ionic compound. Its solubility will be dictated by the ability of a solvent to stabilize the positively charged ammonium cations and the negatively charged chloride anions.

Caption: Factors influencing the solubility of the dihydrochloride salt.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are predicted to be the most effective. Their high polarity and ability to act as hydrogen bond donors and acceptors allow them to effectively solvate both the ammonium cations and the chloride anions, overcoming the salt's lattice energy.[6]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have large dipole moments and can effectively solvate the cations. While they cannot donate hydrogen bonds to the chloride anions, their high polarity should still afford moderate to good solubility.

-

Less Polar Solvents (e.g., Acetone, Ethyl Acetate): These solvents have lower dielectric constants and are less effective at stabilizing isolated ions. Solubility is expected to be significantly lower.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents lack the ability to form significant ion-dipole interactions. Consequently, 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride is expected to be virtually insoluble in these solvents.[6]

Predicted Solubility Profile

The following table provides a qualitative, predictive summary of the solubility of 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride. This is an estimation based on physicochemical principles and should be confirmed experimentally.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Excellent H-bonding and high polarity effectively solvate both cations and anions.[6] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | High polarity effectively solvates cations; solubility may be slightly less than protic solvents due to weaker anion solvation. |

| Ketones | Acetone | Low to Sparingly Soluble | Moderate polarity but less effective at solvating ions compared to DMSO or alcohols. |

| Esters | Ethyl Acetate | Very Low / Insoluble | Lower polarity is insufficient to overcome the salt's crystal lattice energy. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very Low / Insoluble | While slightly polar, these are poor solvents for ionic salts. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Insoluble | Low polarity and inability to solvate ions effectively. |

| Aromatic Hydrocarbons | Toluene, Benzene | Insoluble | Nonpolar nature prevents favorable interactions with the ionic solute. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble | Nonpolar nature prevents favorable interactions with the ionic solute. |

Experimental Protocol for Solubility Determination

To obtain quantitative data, a standardized experimental procedure is essential. The isothermal equilibrium method, often referred to as the shake-flask method, is a reliable and widely accepted technique for determining thermodynamic solubility.[7]

Caption: Experimental workflow for the isothermal equilibrium solubility method.

Materials and Equipment

-

4-(2-Dimethylamino-ethyl)-aniline dihydrochloride

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps

-

Analytical balance

-

Volumetric flasks and pipettes

-

Constant temperature shaker or water bath

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument.

Step-by-Step Methodology

-

Sample Preparation: Add an excess amount of 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride to a glass vial. The excess solid is crucial to ensure a saturated solution is achieved.

-

Solvent Addition: Accurately add a known volume of the chosen organic solvent to the vial.

-

Equilibration: Tightly seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: After equilibration, let the vial stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered sample to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation: The solubility (S) is calculated using the following formula: S (mg/mL) = (Concentration of diluted sample [mg/mL]) x (Dilution Factor)

References

-

Smith, B. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

-

Quora. Why do amines dissolve in hydrochloric acid? (2017). [Link]

-

Chemistry LibreTexts. (2024). 24.2: Structure and Properties of Amines. [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

-

ResearchGate. Properties of Amines and their Hydrochloride Salt. [Link]

-

ResearchGate. Solubility Determination, Modeling, and Thermodynamic Analysis of 3-Aminophenol in Ten Monosolvents and Three Binary Mixed Solvents. [Link]

-

Chemistry LibreTexts. (2019). Chapter 9.2: Solubility and Structure. [Link]

-

SciTechnol. Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Buy 4-[2-(Dimethylamino)ethyl]aniline | 5636-52-2 [smolecule.com]

- 3. 4-(2-DIMETHYLAMINO-ETHYL)-ANILINE | 5636-52-2 [chemicalbook.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Mastering Solubility Rules: Your Guide to Dissolving Ionic Compounds - Resources | PASCO [pasco.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scitechnol.com [scitechnol.com]

An In-Depth Technical Guide to the Core Mechanism of Action of 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Dimethylamino-ethyl)-aniline dihydrochloride is an organic compound recognized primarily as a versatile intermediate in the synthesis of a variety of biologically active molecules, including pharmaceuticals and dyes.[1][2] While extensive research into its own specific mechanism of action is not widely published, preliminary studies and its structural motifs suggest potential interactions with key biological targets. This guide synthesizes the available information, focusing on its putative role as an ion channel modulator, and provides a framework for future investigation into its pharmacological profile. We will delve into its chemical characteristics, hypothesized biological interactions, and detailed experimental protocols to elucidate its precise mechanism of action.

Introduction and Chemical Profile

4-(2-Dimethylamino-ethyl)-aniline, also known as N,N-Dimethyl-4-(2-aminoethyl)aniline, is an aromatic amine with the chemical formula C₁₀H₁₆N₂.[1] It features a benzene ring substituted with a primary aniline group and a dimethylaminoethyl group at the para position. The dihydrochloride salt form enhances its stability and solubility in aqueous solutions, making it suitable for various laboratory applications.[1]

Its primary utility lies in its role as a building block in organic synthesis. For instance, it serves as an intermediate in the production of the third-generation EGFR inhibitor, Osimertinib (AZD9291), a crucial therapeutic for non-small cell lung cancer.[3][4][5] It is also employed in the manufacturing of dyes and as a component in polymer chemistry.[2]

Table 1: Physicochemical Properties of 4-(2-Dimethylamino-ethyl)-aniline

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆N₂ | [1] |

| Molecular Weight | 164.25 g/mol | [1] |

| IUPAC Name | 4-[2-(dimethylamino)ethyl]aniline | [2] |

| CAS Number | 5636-52-2 | [2] |

| Dihydrochloride Salt CAS | 180080-29-9 | |

| Appearance | Solid | [6] |

| Solubility | Soluble in polar organic solvents, moderate water solubility. | [1] |

Hypothesized Mechanism of Action: Eag-1 Potassium Channel Inhibition

While a definitive mechanism of action for 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride has not been extensively elucidated, preliminary studies suggest it may interact with various biological targets, including ion channels.[1] The most notable of these is the Ether-à-go-go-1 (Eag-1 or Kᵥ10.1) voltage-gated potassium channel.[1]

The Role of Eag-1 in Cellular Proliferation and Oncology

The Eag-1 potassium channel is a member of the voltage-gated potassium channel family.[7][8] Its expression in healthy tissues is largely restricted to the central nervous system.[9] However, Eag-1 is overexpressed in a high percentage of human tumors, including breast, colon, and lung cancer.[9] This aberrant expression is linked to tumor progression and the promotion of cell proliferation. Consequently, the inhibition of Eag-1 has emerged as a promising strategy in cancer therapy.[9][10] Blockade of Eag-1 function has been shown to decrease tumor cell growth both in vitro and in vivo.[10][11]

Postulated Interaction of 4-(2-Dimethylamino-ethyl)-aniline with Eag-1

It is hypothesized that 4-(2-Dimethylamino-ethyl)-aniline may act as an inhibitor of the Eag-1 potassium channel. This interaction is thought to be a potential mechanism for inducing apoptosis in tumor cells.[1] The structural features of the molecule, including the aromatic ring and the tertiary amine, are common motifs in various ion channel modulators. The precise binding site and mode of inhibition (e.g., pore blocker, gating modifier) for this specific compound have yet to be determined.

Below is a conceptual diagram illustrating the proposed mechanism.

Figure 1: Hypothesized mechanism of Eag-1 inhibition by 4-(2-Dimethylamino-ethyl)-aniline, leading to reduced cell proliferation and induction of apoptosis.

Further Unexplored Potential Biological Interactions

Beyond Eag-1 inhibition, preliminary suggestions indicate that 4-(2-Dimethylamino-ethyl)-aniline may have other biological activities that warrant further investigation:

-

Enzyme Inhibition: The compound may inhibit enzymes involved in drug metabolism, which could have implications for pharmacokinetics and drug-drug interactions.[1]

-

Receptor Binding: There are early indications of potential binding affinities for receptors involved in neurotransmission and cancer pathways.[1]

These possibilities remain largely unexplored and represent fertile ground for future research.

Experimental Protocols for Mechanistic Elucidation

To rigorously validate the hypothesized mechanism of action and explore the full pharmacological profile of 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride, a series of well-defined experiments are necessary.

Investigating Eag-1 Channel Inhibition: Patch-Clamp Electrophysiology

The gold standard for characterizing ion channel modulators is the patch-clamp technique.

Objective: To determine if 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride directly inhibits Eag-1 potassium currents and to characterize the biophysical properties of this inhibition.

Methodology:

-

Cell Culture: Utilize a cell line that either endogenously expresses high levels of Eag-1 (e.g., certain cancer cell lines) or a cell line heterologously expressing the human Eag-1 channel (e.g., HEK293 or CHO cells).

-

Whole-Cell Patch-Clamp Recordings:

-

Prepare extracellular and intracellular solutions with appropriate ionic compositions to isolate potassium currents.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Apply a voltage protocol to elicit Eag-1 currents. A typical protocol would involve holding the cell at a negative potential (e.g., -80 mV) and then applying depolarizing voltage steps.

-

Record baseline Eag-1 currents.

-

Perfuse the cell with increasing concentrations of 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride and record the resulting currents.

-

-

Data Analysis:

-

Measure the peak current amplitude at each voltage step in the presence and absence of the compound.

-

Construct a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

-

Analyze the voltage-dependence of the block to infer the potential binding site.

-

Investigate the kinetics of the block (e.g., use-dependence) by applying repetitive stimuli.

-

Figure 2: Workflow for electrophysiological characterization of Eag-1 channel inhibition.

Cellular Proliferation and Apoptosis Assays

Objective: To determine if the compound affects the viability and induces apoptosis in cancer cells that express Eag-1.

Methodology:

-

Cell Viability Assay (e.g., MTT or CellTiter-Glo®):

-

Plate Eag-1 expressing cancer cells in 96-well plates.

-

Treat the cells with a range of concentrations of 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride for 24, 48, and 72 hours.

-

Perform the viability assay according to the manufacturer's protocol.

-

Calculate the IC₅₀ for cell growth inhibition.

-

-

Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining with Flow Cytometry):

-

Treat cells with the compound at concentrations around the IC₅₀ determined from the viability assay.

-

After the desired incubation period, stain the cells with Annexin V-FITC and Propidium Iodide.

-

Analyze the cell populations using a flow cytometer to quantify early apoptotic, late apoptotic, and necrotic cells.

-

Summary and Future Directions

4-(2-Dimethylamino-ethyl)-aniline dihydrochloride is a compound with established utility as a chemical intermediate. While its own pharmacological profile is not well-defined, preliminary evidence points towards a potential role as an inhibitor of the Eag-1 potassium channel, a target of significant interest in oncology.

The lack of comprehensive studies on its mechanism of action presents a clear opportunity for further research. The experimental protocols outlined in this guide provide a roadmap for elucidating its potential as an Eag-1 inhibitor and for exploring its broader biological activity. Such investigations would not only enhance our understanding of this specific molecule but could also inform the design of novel therapeutics targeting the Eag-1 channel. Future work should also aim to identify other potential molecular targets to build a complete pharmacological profile.

References

-

Synapse. (2024, July 17). What is the mechanism of Osimertinib mesylate? Patsnap Synapse. [Link]

-

Synapse. (2025, March 7). What is the mechanism of action of Osimertinib mesylate? Patsnap Synapse. [Link]

-

Le, X., et al. (2018). Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer. Cancers, 10(11), 444. [Link]

-

Finlay, G. J., et al. (2025, August 5). Osimertinib (AZD9291) – a science-driven, collaborative approach to rapid drug design and development. ResearchGate. [Link]

-

Wang, Y.-J., et al. (2017). Osimertinib (AZD9291), a Mutant-Selective EGFR Inhibitor, Reverses ABCB1-Mediated Drug Resistance in Cancer Cells. Molecules, 22(9), 1479. [Link]

-

J&K Scientific. 4-(2-Dimethylamino-ethyl)aniline | 5636-52-2. [Link]

-

Asanov, J., et al. (2020). Molecular mechanism of EAG1 channel inhibition by imipramine binding to the PAS domain. Journal of Biological Chemistry, 295(42), 14334–14346. [Link]

-

Pardo, L. A., & Stühmer, W. (2021). Overcoming challenges of HERG potassium channel liability through rational design: Eag1 inhibitors for cancer treatment. Medicinal Research Reviews, 42(1), 183–226. [Link]

-

Gómez-Varela, D., et al. (2007). Monoclonal antibody blockade of the human Eag1 potassium channel function exerts antitumor activity. Cancer Research, 67(15), 7343–7349. [Link]

-

AACR Journals. (2007, August 1). Monoclonal Antibody Blockade of the Human Eag1 Potassium Channel Function Exerts Antitumor Activity. Cancer Research. [Link]

-

Ma, Q., et al. (2020). The mechanism study of Eag1 potassium channel in gastric cancer. Annals of Translational Medicine, 8(23), 1582. [Link]

-

Chen, J., et al. (2018). Eag1 K+ Channel: Endogenous Regulation and Functions in Nervous System. Oxidative Medicine and Cellular Longevity, 2018, 9172938. [Link]

-

de la Peña, P., et al. (2018). The EAG Voltage-Dependent K+ Channel Subfamily: Similarities and Differences in Structural Organization and Gating. Frontiers in Molecular Neuroscience, 11, 419. [Link]

-

The Rockefeller University. Eag1. [Link]

-

Zádor, F., et al. (2022). New Diarylamine KV10.1 Inhibitors and Their Anticancer Potential. International Journal of Molecular Sciences, 23(18), 10834. [Link]

Sources

- 1. Buy 4-[2-(Dimethylamino)ethyl]aniline | 5636-52-2 [smolecule.com]

- 2. jk-sci.com [jk-sci.com]

- 3. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 4. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 5. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-(2-DIMETHYLAMINO-ETHYL)-ANILINE | 5636-52-2 [chemicalbook.com]

- 7. Eag1 K+ Channel: Endogenous Regulation and Functions in Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The EAG Voltage-Dependent K+ Channel Subfamily: Similarities and Differences in Structural Organization and Gating - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overcoming challenges of HERG potassium channel liability through rational design: Eag1 inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Monoclonal antibody blockade of the human Eag1 potassium channel function exerts antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

An In-Depth Technical Guide to the Biological Activity of 4-(2-Dimethylamino-ethyl)-aniline

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Preamble: Unveiling the Potential of a Niche Molecule

In the vast landscape of chemical entities with therapeutic promise, 4-(2-Dimethylamino-ethyl)-aniline emerges as a molecule of interest, situated at the intersection of synthetic chemistry and oncology research. While primarily recognized as a versatile intermediate in the synthesis of pharmaceuticals, dyes, and polymers, preliminary investigations have hinted at a more direct biological role, particularly as a modulator of ion channel activity implicated in cancer progression.[1][2] This guide serves as a comprehensive technical exploration of the known and potential biological activities of 4-(2-Dimethylamino-ethyl)-aniline, offering a roadmap for its scientific investigation and potential translation into a therapeutic lead. We will delve into its chemical properties, its putative mechanism of action, and the experimental frameworks required to rigorously evaluate its biological effects.

Molecular Profile and Synthetic Strategy

4-(2-Dimethylamino-ethyl)-aniline, with the Chemical Abstracts Service (CAS) number 5636-52-2, is an aromatic amine with a molecular formula of C₁₀H₁₆N₂ and a molecular weight of approximately 164.25 g/mol .[3] Its structure features a central aniline ring substituted with a dimethylaminoethyl group at the para position. This unique arrangement of a primary aromatic amine and a tertiary aliphatic amine confers upon it a distinct reactivity profile, making it a valuable building block in organic synthesis.[2]

Synthesis Protocol: A Representative Method

The synthesis of 4-(2-Dimethylamino-ethyl)-aniline is typically achieved through the reduction of a nitro precursor. A common and efficient method involves the catalytic hydrogenation of N,N-dimethyl-2-(4-nitrophenyl)ethanamine. This procedure is favored for its high yield and the relative ease of product purification.

Experimental Protocol: Synthesis of 4-(2-Dimethylamino-ethyl)-aniline

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve N,N-dimethyl-2-(4-nitrophenyl)ethanamine in a solvent such as methanol.

-

Catalyst Addition: Add a catalytic amount of palladium on activated carbon (Pd/C, typically 5-10% by weight).

-

Hydrogenation: Pressurize the vessel with hydrogen gas to a pressure of 40-50 psi.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by observing the disappearance of the starting material.

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Purification: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Final Product: The crude 4-(2-Dimethylamino-ethyl)-aniline can be further purified by column chromatography or crystallization to obtain the final product with high purity.

Rationale for Experimental Choices: The use of palladium on carbon is a standard and highly effective catalyst for the reduction of aromatic nitro groups. Methanol is a common solvent due to its ability to dissolve the starting material and its compatibility with the hydrogenation conditions. The pressure of hydrogen gas is optimized to ensure a reasonable reaction rate without requiring specialized high-pressure equipment.

The Eag1 Potassium Channel: A Promising Oncological Target

The primary reported biological target of 4-(2-Dimethylamino-ethyl)-aniline is the Ether-à-go-go 1 (Eag1) voltage-gated potassium channel.[4] Eag1 channels are minimally expressed in most healthy peripheral tissues but are aberrantly overexpressed in a wide variety of human cancers, making them an attractive target for cancer therapy.[5][6] The inhibition of Eag1 has been shown to reduce tumor cell proliferation, highlighting its potential as a therapeutic strategy.[7][8]

Eag1 Channel and Cancer Proliferation: A Mechanistic Overview

The precise mechanism by which Eag1 contributes to cancer progression is still under investigation, but it is believed to be involved in regulating cell cycle progression and proliferation.[3] Inhibition of Eag1 channel activity can lead to cell cycle arrest and, in some cases, the induction of apoptosis (programmed cell death).[4]

Caption: Proposed mechanism of action for 4-(2-Dimethylamino-ethyl)-aniline.

Investigating the Biological Activity: A Step-by-Step Approach

To rigorously characterize the biological activity of 4-(2-Dimethylamino-ethyl)-aniline, a multi-faceted experimental approach is necessary. This involves confirming its interaction with the Eag1 channel and elucidating its downstream cellular effects.

Electrophysiological Analysis of Eag1 Channel Inhibition

The gold standard for assessing the effect of a compound on ion channel function is the whole-cell patch-clamp technique.[9][10][11] This method allows for the direct measurement of ion currents through the channel in a live cell.

Experimental Protocol: Whole-Cell Patch-Clamp Recording of Eag1 Currents

-

Cell Culture: Culture a cell line that stably expresses the human Eag1 channel (e.g., HEK293 cells).

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution. The internal solution should be formulated to mimic the intracellular ionic composition.

-

Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane within the pipette, establishing electrical access to the cell's interior.

-

Data Acquisition: Apply a voltage protocol to elicit Eag1 currents and record the resulting current using a patch-clamp amplifier and data acquisition software.

-

Compound Application: Perfuse the cell with an external solution containing varying concentrations of 4-(2-Dimethylamino-ethyl)-aniline.

-

Data Analysis: Measure the reduction in Eag1 current amplitude at each compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Self-Validating System: The protocol should include positive controls (known Eag1 inhibitors like astemizole or imipramine) and negative controls (vehicle alone) to validate the assay's performance. The voltage protocol should be designed to specifically activate Eag1 channels and minimize the contribution of other endogenous channels.

Assessment of Apoptosis Induction

A key downstream effect of Eag1 inhibition is the induction of apoptosis.[4] Several assays can be employed to detect and quantify apoptosis in cancer cells treated with 4-(2-Dimethylamino-ethyl)-aniline.

Experimental Protocol: Caspase-3/7 Activity Assay

-

Cell Treatment: Seed cancer cells (e.g., a breast or colon cancer cell line known to express Eag1) in a multi-well plate and treat with a range of concentrations of 4-(2-Dimethylamino-ethyl)-aniline for a specified time (e.g., 24-48 hours).

-

Reagent Addition: Add a luminogenic or fluorogenic substrate for activated caspase-3 and -7 to each well.[1][12][13]

-

Incubation: Incubate the plate at room temperature to allow for the cleavage of the substrate by activated caspases.

-

Signal Detection: Measure the luminescence or fluorescence signal using a plate reader.

-

Data Analysis: The intensity of the signal is directly proportional to the amount of activated caspase-3 and -7, providing a quantitative measure of apoptosis.[14]

Causality and Controls: To establish a causal link between Eag1 inhibition and apoptosis, a rescue experiment can be performed. This involves co-transfecting the cells with a construct that overexpresses a dominant-negative or non-functional Eag1 channel. If 4-(2-Dimethylamino-ethyl)-aniline-induced apoptosis is indeed mediated by Eag1, the effect should be attenuated in these cells.

Caption: A logical workflow for the comprehensive evaluation of 4-(2-Dimethylamino-ethyl)-aniline.

Structure-Activity Relationship (SAR) and Future Directions

Table 1: Key Physicochemical and Biological Properties

| Property | Value/Observation | Reference |

| CAS Number | 5636-52-2 | [3] |

| Molecular Formula | C₁₀H₁₆N₂ | [3] |

| Molecular Weight | ~164.25 g/mol | [3] |

| Reported Target | Eag1 Potassium Channel | [4] |

| Reported Effect | Apoptosis Induction in Cancer Cells | [4] |

Future research should focus on synthesizing a library of analogs of 4-(2-Dimethylamino-ethyl)-aniline to systematically probe the SAR. Modifications could include:

-

Altering the length of the alkyl chain connecting the dimethylamino group to the aniline ring.

-

Substituting the dimethylamino group with other tertiary amines or cyclic amines.

-

Introducing various substituents on the aniline ring to modulate its electronic and steric properties.

These studies will be instrumental in identifying more potent and selective Eag1 inhibitors with improved drug-like properties.

Concluding Remarks and a Look Ahead

4-(2-Dimethylamino-ethyl)-aniline represents a promising, yet underexplored, chemical entity in the realm of cancer therapeutics. Its reported activity as an Eag1 potassium channel inhibitor provides a strong rationale for its further investigation. The experimental workflows and protocols detailed in this guide offer a robust framework for elucidating its precise mechanism of action and evaluating its preclinical efficacy. While the path from a chemical intermediate to a clinical candidate is long and arduous, the unique biological target and the potential for chemical optimization make 4-(2-Dimethylamino-ethyl)-aniline a worthy subject of continued scientific inquiry. The insights gained from such studies will not only advance our understanding of Eag1 channel pharmacology but could also pave the way for a new class of targeted anticancer agents.

References

-

Creative Bioarray. Caspase Activity Assay. Retrieved from [Link]

- Pardo, L. A., & Stühmer, W. (2008). Eag1: An Emerging Oncological Target. Cancer Research, 68(6), 1611–1614.

- Asher, V., Sowter, S. J., Shaw, R., Bali, A., & Khan, R. (2010). Eag and HERG potassium channels as novel therapeutic targets in cancer. World journal of surgical oncology, 8, 113.

- Gómez-Varela, D., Zwick-Wallasch, H., Knötgen, H., Sánchez, A., Hettmann, T., Ossipov, D., Weseloh, R., Contreras-Jurado, C., Rothe, M., Stühmer, W., & Pardo, L. A. (2007). Monoclonal antibody blockade of the human Eag1 potassium channel function exerts antitumor activity. Cancer research, 67(15), 7343–7349.

-

UCL Discovery. Protocol for recording Ih in neurons. Retrieved from [Link]

-

protocols.io. Whole Cell Patch Clamp Protocol. Retrieved from [Link]

-

ResearchGate. Structures and potencies of compounds from Strategy I. Retrieved from [Link]

-

The University of Texas at Dallas. Patch clamp techniques for single channel and whole-cell recording. Retrieved from [Link]

-

J&K Scientific. 4-(2-Dimethylamino-ethyl)aniline | 5636-52-2. Retrieved from [Link]

-

Lirias KU Leuven. Overcoming challenges of HERG potassium channel liability through rational design: Eag1 inhibitors for cancer treatment. Retrieved from [Link]

-

PLoS One. Identifying Regulators for EAG1 Channels with a Novel Electrophysiology and Tryptophan Fluorescence Based Screen. Retrieved from [Link]

-

Neural Regeneration Research. Eag1 K+ Channel: Endogenous Regulation and Functions in Nervous System. Retrieved from [Link]

-

Journal of General Physiology. Molecular mechanism of EAG1 channel inhibition by imipramine binding to the PAS domain. Retrieved from [Link]

-

ResearchGate. Toxicity profiles of anti-cancer agents. The graphs show the Log IC50.... Retrieved from [Link]

-

RSC Advances. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Retrieved from [Link]

-

Scientific Reports. Human EAG channels are directly modulated by PIP2 as revealed by electrophysiological and optical interference investigations. Retrieved from [Link]

-

ResearchGate. Synthesis of N-[trisubstitutedphenyl]-4-methyl Aniline Derivatives as Novel Anti-Breast Cancer Agents. Retrieved from [Link]

-

ResearchGate. Structure of two aniline derivatives as potent anticancer lead compounds. Retrieved from [Link]

-

Oncotarget. Eag1 Voltage-Dependent Potassium Channels: Structure, Electrophysiological Characteristics, and Function in Cancer. Retrieved from [Link]

Sources

- 1. Caspase Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mechanism study of Eag1 potassium channel in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apoptosis-associated caspase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Eag1 Voltage-Dependent Potassium Channels: Structure, Electrophysiological Characteristics, and Function in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Eag and HERG potassium channels as novel therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Patch Clamp Protocol [labome.com]

- 10. docs.axolbio.com [docs.axolbio.com]

- 11. Whole Cell Patch Clamp Protocol [protocols.io]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Caspase assay selection guide | Abcam [abcam.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Versatile Building Block: A Technical Guide to 4-(2-Dimethylamino-ethyl)-aniline Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Intermediate

4-(2-Dimethylamino-ethyl)-aniline dihydrochloride, registered under CAS number 180080-29-9, is a fine chemical that serves as a crucial building block in the synthesis of complex organic molecules.[1][2][3] While its direct applications are limited, its true value lies in the versatile reactivity of its free base form, 4-(2-Dimethylamino-ethyl)-aniline (CAS 5636-52-2). This aniline derivative, featuring a primary aromatic amine and a tertiary aliphatic amine, offers multiple reaction sites for constructing intricate molecular architectures.[4][5] This guide provides a comprehensive technical overview of its synthesis, characterization, applications in drug discovery, and essential safety protocols, designed to empower researchers in leveraging this compound's full potential.

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of the physicochemical properties of 4-(2-Dimethylamino-ethyl)-aniline and its dihydrochloride salt is fundamental for its effective use in research and development. The dihydrochloride salt enhances the compound's stability and solubility in aqueous media, a desirable characteristic for many synthetic applications.[4]

| Property | Value (Free Base) | Value (Dihydrochloride) | Reference(s) |

| CAS Number | 5636-52-2 | 180080-29-9 | [1][4] |

| Molecular Formula | C₁₀H₁₆N₂ | C₁₀H₁₈Cl₂N₂ | [1][5] |

| Molecular Weight | 164.25 g/mol | 237.17 g/mol | [1][5] |

| Appearance | Not specified | Off-white to white solid | [1][2] |

| Melting Point | 40-42 °C | Not specified | [6] |

| Boiling Point | 137-138 °C (at 6 Torr) | Not specified | [6] |

| Solubility | Soluble in polar organic solvents | Enhanced solubility in aqueous solutions | [4] |

Synthesis and Mechanism: Crafting the Molecule

The primary synthetic route to 4-(2-Dimethylamino-ethyl)-aniline involves the reduction of a nitro-group precursor, a common and effective method for preparing aromatic amines.

Synthetic Pathway: From Nitroarene to Aniline

The synthesis commences with the precursor N,N-dimethyl-2-(4-nitrophenyl)ethanamine. This nitro compound undergoes catalytic hydrogenation to reduce the nitro group to a primary amine, yielding the desired 4-(2-Dimethylamino-ethyl)-aniline.[2]

Caption: Synthetic workflow for 4-(2-Dimethylamino-ethyl)-aniline.

Experimental Protocol: A Step-by-Step Guide

The following protocol is adapted from established literature for the synthesis of 4-(2-Dimethylamino-ethyl)-aniline.[2]

-

Reaction Setup: In a suitable reaction vessel, dissolve N,N-dimethyl-2-(4-nitrophenyl)ethanamine (1 equivalent) in methanol.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

The dihydrochloride salt can then be prepared by treating a solution of the free base in an appropriate solvent (e.g., isopropanol) with hydrochloric acid.

Analytical Characterization: Ensuring Purity and Identity

A multi-technique approach is essential for the unambiguous characterization of 4-(2-Dimethylamino-ethyl)-aniline, ensuring its structural integrity and purity for subsequent applications.

Spectroscopic and Chromatographic Workflow

Caption: A typical workflow for analytical characterization.

Expected Analytical Data

| Technique | Expected Observations for 4-(2-Dimethylamino-ethyl)-aniline |

| ¹H NMR | Signals corresponding to aromatic protons (typically in the range of 6.5-7.5 ppm), the ethyl chain protons, and the N,N-dimethyl protons (a singlet).[2] |

| IR Spectroscopy | Characteristic N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for aromatic and aliphatic groups, and C-N stretching vibrations.[7] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (164.25 m/z for the free base). Fragmentation patterns would likely show cleavage of the ethyl chain.[7] |

| HPLC | A single major peak indicating high purity when analyzed using a suitable reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A robust HPLC method is critical for determining the purity of 4-(2-Dimethylamino-ethyl)-aniline and its dihydrochloride salt.

Illustrative HPLC Method:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

This method should effectively separate the target compound from potential impurities and starting materials.

Applications in Drug Discovery and Development

The structural motifs present in 4-(2-Dimethylamino-ethyl)-aniline make it a valuable intermediate in the synthesis of pharmacologically active compounds, particularly in the field of oncology.[4]

A Key Intermediate in the Synthesis of Osimertinib (AZD9291)

One of the most notable applications of a derivative of this compound is in the synthesis of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[3][8] Osimertinib is used to treat non-small cell lung cancer with specific EGFR mutations.[3] The synthesis of Osimertinib involves the coupling of a pyrimidine core with an aniline derivative. While the exact "AZD9291 Aniline" intermediate used in the final step is a more complex molecule, its synthesis relies on precursors that share the core structure of 4-(2-Dimethylamino-ethyl)-aniline.[2][9]

The general synthetic strategy involves the reaction of an appropriately substituted aniline with a chloropyrimidine, followed by further functionalization to yield the final drug substance. The dimethylaminoethyl side chain is a common feature in many kinase inhibitors, often contributing to improved pharmacokinetic properties.

Safety and Handling: A Researcher's Responsibility

Proper handling of 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride and its free base is paramount to ensure laboratory safety. Aniline and its derivatives are known to have potential health hazards.

Hazard Identification and Personal Protective Equipment (PPE)

-

Toxicity: Aniline derivatives can be toxic if inhaled, ingested, or absorbed through the skin.[10]

-

Irritation: May cause skin and eye irritation.[4]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10]

First Aid Measures

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep comfortable for breathing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion: An Enabling Chemical Tool

4-(2-Dimethylamino-ethyl)-aniline dihydrochloride, through its more reactive free base, stands as a valuable and versatile intermediate for organic synthesis. Its utility is particularly evident in the field of medicinal chemistry, where it serves as a key building block for the development of targeted therapies. A comprehensive understanding of its synthesis, analytical profile, and safe handling practices, as outlined in this guide, is essential for researchers to effectively and safely utilize this compound in their pursuit of scientific innovation.

References

-

New Drug Approvals. AZD 9291 | Osimertinib. [Link]

-

New Drug Approvals. AZD 9291, Osimertinib, Third-generation, oral, irreversible, selective epidermal growth factor receptor (EGFR) inhibitor for Non-small cell lung cancer (NSCLC). (2014-05-05). [Link]

- Google Patents. US11180477B2 - Process for the preparation of osimertinib (AZD9291) or a salt thereof, and "AZD9291 aniline" or a salt thereof.

- Google Patents. IMPROVED PROCESS FOR THE PREPARATION OF OSIMERTINIB (AZD9291) OR A SALT THEREOF, AND "AZD9291 ANILINE" OR A SALT THEREOF. (2017-01-31).

Sources

- 1. AZD-9291 synthesis - chemicalbook [chemicalbook.com]

- 2. US11180477B2 - Process for the preparation of osimertinib (AZD9291) or a salt thereof, and âAZD9291 Anilineâ or a salt thereof - Google Patents [patents.google.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-(2-DIMETHYLAMINO-ETHYL)-ANILINE | 5636-52-2 [chemicalbook.com]

- 6. WO2019138346A1 - Composition pharmaceutique d'osimertinib - Google Patents [patents.google.com]

- 7. Buy 4-[2-(Dimethylamino)ethyl]aniline | 5636-52-2 [smolecule.com]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. fishersci.com [fishersci.com]

molecular weight of 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride

An In-Depth Technical Guide to 4-(2-Dimethylamino-ethyl)-aniline Dihydrochloride for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into its fundamental properties, synthesis, applications, analytical quantification, and safe handling protocols. The structure of this guide is tailored to present the information logically, ensuring scientific integrity and practical utility.

Section 1: Core Compound Identity and Physicochemical Properties

4-(2-Dimethylamino-ethyl)-aniline dihydrochloride is the salt form of the parent compound, 4-(2-Dimethylamino-ethyl)-aniline. The dihydrochloride form is often preferred in laboratory and pharmaceutical applications as it enhances the compound's stability and solubility in aqueous media, a critical factor for reaction chemistry and biological assays.[1]

Molecular Structure and Weight

The definitive identification of a chemical compound begins with its structure and molecular weight. The conversion of the free base to the dihydrochloride salt involves the protonation of the two nitrogen atoms—the primary aniline amine and the tertiary dimethylamino group.

-

Chemical Name: 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride

-

Molecular Formula: C₁₀H₁₈Cl₂N₂[3]

-

Molecular Weight: 237.17 g/mol [3]

The structure consists of an aniline ring substituted at the para-position with a dimethylamino-ethyl side chain.

Caption: Chemical structure of 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride.

Physicochemical Data

The properties of the free base, 4-(2-Dimethylamino-ethyl)-aniline (CAS: 5636-52-2), provide a foundation for understanding the dihydrochloride salt.[4] The salt form will exhibit significantly different solubility but similar reactivity in non-protic solvents after deprotonation.

| Property | Value (for Free Base) | Source |

| Molecular Weight | 164.25 g/mol | [4][] |

| Melting Point | 40-42 °C | [6] |

| Boiling Point | 137-138 °C @ 6 Torr | [6] |

| Density | ~1.0 g/cm³ | [] |

| Solubility | Soluble in polar organic solvents like methanol and ethanol. The dihydrochloride salt is expected to have enhanced water solubility. | [1] |

Section 2: Synthesis and Chemical Reactivity

Understanding the synthesis of this compound is fundamental for its application and for the development of novel derivatives. The primary route involves the reduction of a nitro-aromatic precursor.

Synthesis Pathway

The most common laboratory-scale synthesis involves a two-step process starting from a commercially available nitrophenyl derivative. This method is efficient and provides a high yield.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

This protocol is based on established chemical literature for the reduction of nitro-aromatic compounds.[7]

-

Step 1: Reduction of the Nitro Group

-

To a solution of N,N-dimethyl-2-(4-nitrophenyl)ethanamine (1 equivalent) in methanol, add 10% Palladium on activated charcoal (Pd/C) (approx. 0.1 equivalent by weight).

-

Pressurize the reaction vessel with hydrogen gas (H₂) to approximately 45 psi.

-

Stir the mixture vigorously at room temperature for 16-24 hours. Causality: The palladium catalyst is essential for the catalytic hydrogenation of the nitro group to a primary amine. Methanol serves as a solvent that readily dissolves the starting material and is compatible with the reaction conditions.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Carefully depressurize the vessel and filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude 4-(2-Dimethylamino-ethyl)-aniline free base.

-

-

Step 2: Formation of the Dihydrochloride Salt

-

Dissolve the crude free base in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.

-

Slowly add a solution of hydrochloric acid (2 equivalents) in the same solvent with stirring.

-

A precipitate will form. Continue stirring in an ice bath for 30-60 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. Causality: The addition of two equivalents of HCl ensures the protonation of both basic nitrogen centers, leading to the formation of the stable dihydrochloride salt.

-

Chemical Reactivity

The compound possesses two primary reactive sites: the aromatic primary amine and the aliphatic tertiary amine.

-

Acylation: The primary aniline group is susceptible to acylation with acyl chlorides or anhydrides, a common step in building more complex pharmaceutical scaffolds.[1]

-

Alkylation: The tertiary dimethylamino group can be further alkylated, though this is less common.[1]

-

Electrophilic Aromatic Substitution: The aniline ring is activated and can undergo reactions like nitration or halogenation, although the amine groups may require protection.[1]

Section 3: Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block or intermediate in the synthesis of more complex molecules.

-

Pharmaceutical Synthesis: It is a key intermediate for creating compounds that target specific biological pathways.[8] Its derivatives have been investigated for their potential as inhibitors of certain ion channels implicated in cancer biology and as potent Raf kinase inhibitors for antitumor applications.[1][9] The aniline moiety is a common feature in many classes of drugs, including antibiotics and analgesics.[10]

-

Biotechnology and Bioconjugates: The reactive amine groups allow for its use in the production of bioconjugates, which are essential for developing targeted drug delivery systems.[8]

-

Polymer Chemistry: It can be used in formulating specialty polymers, contributing to enhanced flexibility and durability.[8]

-

Dyes and Pigments: The aniline structure makes it a valuable precursor in the synthesis of various dyes.[8]

Section 4: Analytical Methodologies

Accurate quantification is critical for quality control and regulatory compliance. Given its structure, chromatographic methods are most suitable.

Recommended Analytical Techniques

For a polar, nitrogen-containing compound, Gas Chromatography (GC) with a nitrogen-phosphorus detector (NPD) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the methods of choice.[11][12]

-

GC-NPD/MS: Suitable for the free base form. The sample would require extraction into an organic solvent and potential derivatization. GC offers high resolution, and an NPD provides excellent selectivity for nitrogenous compounds.[11][13]

-

LC-MS: This is the preferred method for the dihydrochloride salt due to its polarity and water solubility.[12] A column-switching setup with an ion-exchange analytical column can effectively separate the polar analyte from the sample matrix.[12]

| Parameter | GC-MS/NPD | LC-MS |

| Typical Column | SE-54 or SP-2250 Capillary | Ion Exchange or Reversed-Phase C18 |

| Mobile Phase | - | Aqueous buffer/Acetonitrile gradient |

| Detector | NPD or Mass Spectrometer | Mass Spectrometer (ESI+) |

| Key Advantage | High selectivity for nitrogen (NPD) | Ideal for polar, non-volatile salts |

| Limit of Detection | Low ppb range | Sub-ppm levels possible[12] |

General Analytical Workflow

Caption: Decision workflow for the analysis of the target compound.

Protocol: Sample Preparation for LC-MS Analysis

This protocol is adapted from methodologies for similar polar analytes.[12]

-

Standard Preparation: Prepare a stock solution of 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride in deionized water. Create a series of calibration standards by serial dilution.

-

Sample Preparation: Accurately weigh the sample (e.g., a drug substance) and dissolve it in the mobile phase or deionized water to a known concentration (e.g., 10-50 mg/mL).

-

Instrumentation: Use a liquid chromatograph with a mass spectrometer detector equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Chromatographic Conditions:

-

Analytical Column: A robust cation exchange column is suitable for retaining the polar, charged analyte.[12]

-

Mobile Phase: An aqueous mobile phase, such as an ammonium formate buffer, with a gradient of acetonitrile.

-

Injection Volume: 10-20 µL.

-

-

Data Analysis: Quantify the analyte peak against the prepared calibration curve. The response should be linear over the expected concentration range.[12]

Section 5: Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. The information provided is based on data for analogous aniline and amine hydrochloride compounds.[14][15]

-

Hazard Identification:

-

Handling Precautions:

-

Storage:

-

In Case of Exposure:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[15]

-

Skin: Wash off immediately with plenty of soap and water.[15]

-

Ingestion: If swallowed, seek immediate medical assistance.[14]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen and seek medical attention.[15]

-

Section 6: References

-

4-(2-DIMETHYLAMINO-ETHYL)-ANILINE DIHYDROCHLORIDE | 180080-29-9. (2023). Chemicalbook. Available at:

-

Buy 4-[2-(Dimethylamino)ethyl]aniline | 5636-52-2. (2023). Smolecule. Available at:

-

SAFETY DATA SHEET - 2-Dimethylaminoethyl chloride hydrochloride. (2009). Fisher Scientific. Available at:

-

SAFETY DATA SHEET - 2-Dimethylaminoethyl chloride hydrochloride. (2009). Thermo Fisher Scientific. Available at:

-

SAFETY DATA SHEET - 2,4-Dimethylaniline. (2010). Fisher Scientific. Available at:

-

DIHIDROCLORURO DE 4- (2-DIMETILAMINO-ETIL) -ANILINA 180080-29-9 wiki. Es-chem.net. Available at:

-

4-(2-Dimethylamino-ethyl)aniline | 5636-52-2. J&K Scientific. Available at:

-

4-(2-DIMETHYLAMINO-ETHYL)-ANILINE 5636-52-2 wiki. Guidechem. Available at:

-

Safety Data Sheet - 2-Fluoro-n,4-dimethylaniline. (2024). CymitQuimica. Available at:

-

SAFETY DATA SHEET - N,N-dimethylaniline. (2025). Sigma-Aldrich. Available at:

-

CAS 5636-52-2 4-[2-(Dimethylamino)ethyl]aniline. BOC Sciences. Available at:

-

4-(2-DIMETHYLAMINO-ETHYL)-ANILINE | 5636-52-2. (2025). ChemicalBook. Available at:

-

4-(2-DIMETHYLAMINO-ETHYL)-ANILINE synthesis. Chemicalbook. Available at:

-

4-(2-DIMETHYLAMINO-ETHYL)-ANILINE | 5636-52-2 Properties. ChemicalBook. Available at:

-

Synthesis of aniline analogs containing different secondary amines. (2021). Clausius Scientific Press. Available at:

-

4-(2-dimethylamino-ethyl)-aniline dihydrochloride. Echemi. Available at:

-

Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. US EPA. Available at:

-

β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Organic Syntheses Procedure. Available at:

-

Method 8131 Aniline and Selected Derivatives by Gas Chromatography. US EPA. Available at:

-